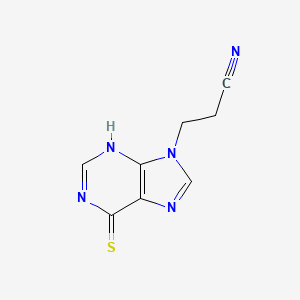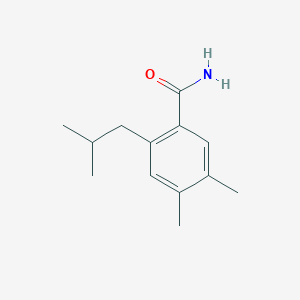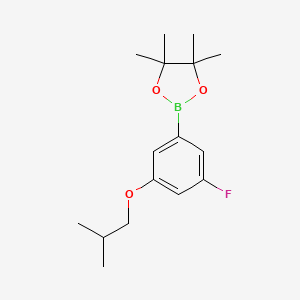![molecular formula C16H14N2O3 B13988238 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-63-2](/img/structure/B13988238.png)
1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the indazole core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the reaction of 2-methoxybenzyl chloride with indazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid.
Reduction: Formation of 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-methanol.
Substitution: Formation of halogenated derivatives of the indazole ring.
Aplicaciones Científicas De Investigación
1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
- 1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid
- 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-methanol
- 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Comparison: 1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or carboxamide analogs, this compound may exhibit different solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
920019-63-2 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-2-6-11(14)10-18-13-8-4-3-7-12(13)15(17-18)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Clave InChI |
VANDQJDNVZPPLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2C3=CC=CC=C3C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
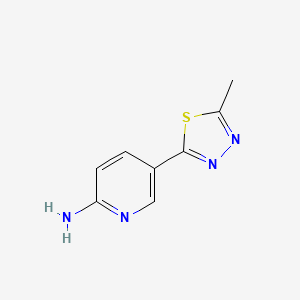
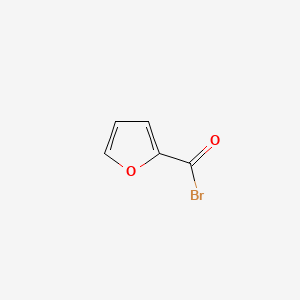
![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
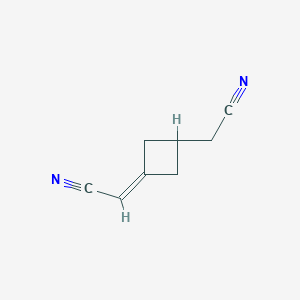
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
